Cryptanoside A
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Overview
Description
Preparation Methods
Chemical Reactions Analysis
Cryptanoside A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Cryptanoside A has several scientific research applications, including:
Chemistry: It is used as a model compound for studying the structure and reactivity of cardiac glycosides.
Biology: It is used to study the effects of cardiac glycosides on cellular processes, including apoptosis and cell signaling pathways.
Medicine: this compound has potential therapeutic applications due to its cytotoxicity against cancer cells. It is being investigated for its potential use in cancer treatment.
Industry: It is used in the development of new drugs and therapeutic agents.
Mechanism of Action
Cryptanoside A exerts its effects by inhibiting Na+/K±ATPase activity . This inhibition leads to an increase in intracellular sodium levels, which in turn affects calcium levels and cellular processes. This compound also increases the expression of Akt and the p65 subunit of NF-κB, which are involved in cell survival and proliferation pathways .
Comparison with Similar Compounds
Cryptanoside A is similar to other cardiac glycosides, such as digoxin and ouabain. it exhibits more selective cytotoxicity towards cancer cells compared to benign cells . This makes it a unique compound with potential therapeutic applications in cancer treatment.
Similar Compounds
- Digoxin
- Ouabain
- Digitoxin
This compound stands out due to its selective cytotoxicity and its ability to inhibit Na+/K±ATPase activity while increasing the expression of specific proteins involved in cell survival pathways .
Properties
IUPAC Name |
(1R,3S,5S,7S,10S,11S,12S,14R,15R,18R)-12,18-dihydroxy-7-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10,14-dimethyl-15-(5-oxo-2H-furan-3-yl)-2-oxapentacyclo[9.7.0.01,3.05,10.014,18]octadecan-13-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H42O10/c1-14-23(32)19(36-4)12-22(38-14)39-17-5-7-27(2)16(10-17)11-20-30(40-20)25(27)24(33)26(34)28(3)18(6-8-29(28,30)35)15-9-21(31)37-13-15/h9,14,16-20,22-25,32-33,35H,5-8,10-13H2,1-4H3/t14-,16-,17-,18+,19-,20-,22-,23-,24-,25+,27-,28-,29+,30-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGZQTHMHTBGLMG-TZUBOXRBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CCC3(C(C2)CC4C5(C3C(C(=O)C6(C5(CCC6C7=CC(=O)OC7)O)C)O)O4)C)OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)C[C@H]4[C@@]5([C@@H]3[C@@H](C(=O)[C@]6([C@@]5(CC[C@@H]6C7=CC(=O)OC7)O)C)O)O4)C)OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42O10 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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